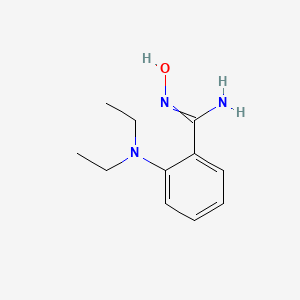

2-(Diethylamino)-N'-hydroxybenzimidamide

Descripción

2-(Diethylamino)-N'-hydroxybenzimidamide (molecular formula: C₆H₁₅N₃O, average mass: 145.206 g/mol) is a hydroxyimidamide derivative characterized by a benzimidamide core substituted with a diethylamino group at the 2-position and a hydroxylamine group at the N'-position . Its IUPAC name, (Z)-2-(diethylamino)-N'-hydroxybenzenecarboximidamide, reflects its stereochemistry and functional groups. The compound is commercially available through multiple suppliers, underscoring its utility in pharmaceutical and chemical research .

Propiedades

IUPAC Name |

2-(diethylamino)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-14(4-2)10-8-6-5-7-9(10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRDQZVDUGULLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 4-(Diethylamino)-N'-hydroxybenzimidamide: Differs by the diethylamino group at the 4-position rather than 2. This positional isomerism may alter electronic distribution and binding affinity in biological systems .

Pharmacological Activity Profiles

- N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (6a): A benzamide derivative with demonstrated class III antiarrhythmic activity. Its imidazole ring and diethylaminoethyl chain contribute to cardiac Purkinje fiber potency, comparable to sematilide . In contrast, 2-(Diethylamino)-N'-hydroxybenzimidamide lacks the imidazole moiety, suggesting divergent biological targets.

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: An acetamide derivative with a phenyl group, highlighting the role of amide linkages in modulating pharmacokinetics. Its lack of hydroxylamine may reduce metal-chelating capacity compared to hydroxyimidamides .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.